molecular formula C10H14N2O B6430426 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1856265-29-6

3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6430426
CAS RN: 1856265-29-6
M. Wt: 178.23 g/mol
InChI Key: KLMTYHUMELWMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CBM-6-MDP) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. CBM-6-MDP has been studied extensively in the laboratory, and its structure and properties have been extensively characterized. CBM-6-MDP is a versatile compound that has been used in a variety of scientific and industrial applications, including drug synthesis and drug delivery.

Scientific Research Applications

3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been used in a variety of scientific research applications. It has been used in studies of the structure and properties of organic compounds, as well as in drug synthesis and drug delivery. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been used in studies of the interactions between organic molecules and biological systems, as well as studies of the structure and function of enzymes.

Mechanism of Action

3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that interacts with biological systems in a variety of ways. It has been shown to bind to specific receptors on the surface of cells, activating a cascade of biochemical reactions. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been shown to interact with enzymes, altering their structure and function. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the structure and function of enzymes, as well as the structure and function of proteins. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with specific receptors on the surface of cells, activating a cascade of biochemical reactions.

Advantages and Limitations for Lab Experiments

3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a versatile compound that is well-suited for use in laboratory experiments. It is relatively easy to synthesize in the laboratory and is widely available. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is relatively stable and can be stored for long periods of time. The main limitation of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is that it is not water-soluble, which can limit its use in certain types of experiments.

Future Directions

The potential applications of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one are vast and varied. In the future, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used in the development of new drugs and drug delivery systems. It could also be used to study the structure and function of enzymes, as well as the interactions between organic molecules and biological systems. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. Finally, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of receptors, as well as the interactions between receptors and other molecules.

Synthesis Methods

3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be synthesized in the laboratory using a variety of methods. The most common method is a two-step reaction involving the reaction of cyclobutylmethyl bromide and 6-methyl-3,4-dihydropyrimidin-4-one. In the first step, cyclobutylmethyl bromide is reacted with 6-methyl-3,4-dihydropyrimidin-4-one in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one, in high yields.

properties

IUPAC Name

3-(cyclobutylmethyl)-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-5-10(13)12(7-11-8)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMTYHUMELWMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one

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